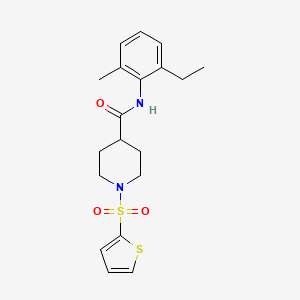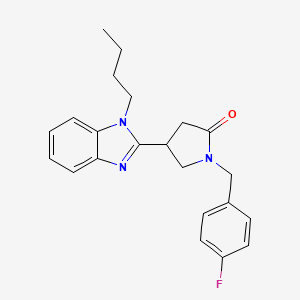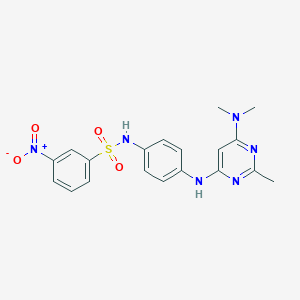![molecular formula C22H20ClN3O B11336298 7-(3-chlorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336298.png)
7-(3-chlorophenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-氯苯基)-4-甲基-2-[(4-甲基苯基)氨基]-7,8-二氢喹唑啉-5(6H)-酮是一种结构独特的复杂有机化合物,包含喹唑啉酮核心。
准备方法
7-(3-氯苯基)-4-甲基-2-[(4-甲基苯基)氨基]-7,8-二氢喹唑啉-5(6H)-酮的合成通常涉及多个步骤。一种常见的合成路线包括3-氯苯胺与4-甲基苯甲醛缩合形成中间席夫碱,然后在酸性条件下与邻氨基苯甲酸环化,得到所需的喹唑啉酮衍生物。工业生产方法可能涉及优化反应条件,例如温度、溶剂和催化剂,以最大限度地提高产率和纯度。
化学反应分析
该化合物可以发生各种化学反应,包括:
氧化: 它可以使用高锰酸钾或三氧化铬等试剂氧化,导致形成不同氧化态的喹唑啉酮衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行,导致形成还原的喹唑啉酮衍生物。
取代: 该化合物可以进行亲核取代反应,特别是在氯基上,使用甲醇钠或叔丁醇钾等试剂,导致形成取代的喹唑啉酮衍生物。
科学研究应用
7-(3-氯苯基)-4-甲基-2-[(4-甲基苯基)氨基]-7,8-二氢喹唑啉-5(6H)-酮在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。
医药: 它正在被研究用于治疗癌症和炎症性疾病的潜在药物。
工业: 该化合物可用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
7-(3-氯苯基)-4-甲基-2-[(4-甲基苯基)氨基]-7,8-二氢喹唑啉-5(6H)-酮的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过与活性位点或别构位点结合来抑制酶活性,从而阻止底物结合和随后的催化活性。其作用机制中涉及的途径可能包括信号转导途径,导致细胞过程(如增殖、凋亡或炎症)发生变化。
相似化合物的比较
与 7-(3-氯苯基)-4-甲基-2-[(4-甲基苯基)氨基]-7,8-二氢喹唑啉-5(6H)-酮类似的化合物包括其他喹唑啉酮衍生物,例如:
- 4-甲基-2-[(4-甲基苯基)氨基]-7,8-二氢喹唑啉-5(6H)-酮
- 7-(3-氯苯基)-4-甲基-2-[(4-甲基苯基)氨基]喹唑啉-5(6H)-酮
这些化合物具有相似的核心结构,但在取代基方面有所不同,这可能导致它们的化学反应性和生物活性发生变化。
属性
分子式 |
C22H20ClN3O |
|---|---|
分子量 |
377.9 g/mol |
IUPAC 名称 |
7-(3-chlorophenyl)-4-methyl-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H20ClN3O/c1-13-6-8-18(9-7-13)25-22-24-14(2)21-19(26-22)11-16(12-20(21)27)15-4-3-5-17(23)10-15/h3-10,16H,11-12H2,1-2H3,(H,24,25,26) |
InChI 键 |
MYYYVPXTIDJGMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11336215.png)
![8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11336231.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide](/img/structure/B11336237.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11336245.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11336251.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide](/img/structure/B11336252.png)
![1-(benzylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}piperidine-4-carboxamide](/img/structure/B11336254.png)
![N-(3-methoxybenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11336261.png)


![2-[(4-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B11336281.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11336283.png)
![6-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11336293.png)

